molecular formula C13H20O2 B15305754 (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

Cat. No.: B15305754
M. Wt: 208.30 g/mol
InChI Key: PSBWVYQNBWAXEW-LBPRGKRZSA-N
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Description

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is an organic compound with the molecular formula C13H20O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol typically involves the protection of the hydroxyl group and the introduction of the tert-butoxy group. One common method is the reaction of (2S)-3-phenylpropan-1-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of (2S)-2-(tert-butoxy)-3-phenylpropanal or (2S)-2-(tert-butoxy)-3-phenylpropanone.

    Reduction: Formation of (2S)-2-(tert-butoxy)-3-phenylpropane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The phenyl group provides hydrophobic interactions, while the hydroxyl group can form hydrogen bonds, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(tert-butoxy)-3-phenylpropanal
  • (2S)-2-(tert-butoxy)-3-phenylpropanone
  • (2S)-2-(tert-butoxy)-3-phenylpropane

Uniqueness

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is unique due to its specific chiral configuration and the presence of both a tert-butoxy group and a phenyl group

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxy]-3-phenylpropan-1-ol

InChI

InChI=1S/C13H20O2/c1-13(2,3)15-12(10-14)9-11-7-5-4-6-8-11/h4-8,12,14H,9-10H2,1-3H3/t12-/m0/s1

InChI Key

PSBWVYQNBWAXEW-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)O[C@@H](CC1=CC=CC=C1)CO

Canonical SMILES

CC(C)(C)OC(CC1=CC=CC=C1)CO

Origin of Product

United States

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